molecular formula C19H20N2O5S B2907622 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine CAS No. 823829-34-1

4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

Cat. No. B2907622
CAS RN: 823829-34-1
M. Wt: 388.44
InChI Key: GBKBOHWRHBYFPS-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in the development and progression of various diseases such as cancer and inflammatory disorders. Inhibition of these enzymes by 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine may lead to the suppression of these diseases.
Biochemical and Physiological Effects:
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. In addition, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, one of the limitations of using this compound is its toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the study of 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine. One direction is to study the structure-activity relationship of this compound to identify more potent and selective inhibitors of COX-2 and MMPs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. In addition, this compound can be modified to improve its solubility and bioavailability. Finally, this compound can be used as a lead compound for the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has been achieved using various methods. One of the most common methods involves the reaction of 2,6-dimethylmorpholine with furan-2-carbaldehyde and benzenesulfonyl chloride in the presence of a base. This reaction leads to the formation of the oxazole ring and the benzenesulfonyl group on the nitrogen atom of the morpholine ring.

Scientific Research Applications

4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has been studied for its potential applications in medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and inflammatory disorders.

properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13-11-21(12-14(2)25-13)19-18(20-17(26-19)16-9-6-10-24-16)27(22,23)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKBOHWRHBYFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

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